molecular formula C25H17ClN2O2 B11184235 3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11184235
M. Wt: 412.9 g/mol
InChI Key: XKCWHHCVACLPEC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a naphthalen-1-ylmethyl group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via Friedel-Crafts alkylation using naphthalen-1-ylmethanol and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinazoline-2,4-dione to quinazoline-2,4-diol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Quinazoline-2,4-diol.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    3-(4-chlorophenyl)-1-(naphthalen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a naphthalen-2-ylmethyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H17ClN2O2/c26-19-12-14-20(15-13-19)28-24(29)22-10-3-4-11-23(22)27(25(28)30)16-18-8-5-7-17-6-1-2-9-21(17)18/h1-15H,16H2

InChI Key

XKCWHHCVACLPEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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